molecular formula C18H15NO3S2 B2968341 2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate CAS No. 338750-52-0

2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate

Cat. No.: B2968341
CAS No.: 338750-52-0
M. Wt: 357.44
InChI Key: FMIVZCFJSVLKPC-UHFFFAOYSA-N
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Description

2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate (CAS: 338750-52-0) is a thiophene-based compound with the molecular formula C₁₈H₁₅NO₃S₂ and a molecular weight of 357.45 g/mol . Structurally, it features:

  • A central ethyl backbone substituted with a phenyl group.
  • An amide linkage derived from 2-thiophenecarbonyl.
  • An ester group connected to a second thiophene ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-phenyl-2-(thiophene-2-carbonylamino)ethyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S2/c20-17(15-8-4-10-23-15)19-14(13-6-2-1-3-7-13)12-22-18(21)16-9-5-11-24-16/h1-11,14H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIVZCFJSVLKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-thiophenecarboxylic acid with 2-phenyl-2-aminoethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as its role in inhibiting microbial growth or reducing inflammation.

Comparison with Similar Compounds

Table 1: Molecular Data of Selected Thiophene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate (Target) C₁₈H₁₅NO₃S₂ 357.45 338750-52-0 Phenyl, dual thiophene rings (amide and ester linkages)
Methyl 2-(thiophene-2-carboxamido)benzoate C₁₃H₁₁NO₃S 279.32 Not provided Benzoyl ester, thiophene carboxamide
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 260.26 Not provided Nitrophenyl, thiophene carboxamide
Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate C₁₂H₁₀ClNO₂S 283.73 1187163-71-8 Chloropyridine, thiophene carboxylate
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate C₁₃H₁₂FNO₂S 265.30 849659-32-1 Fluorophenyl, amino-thiophene ester

Key Observations:

  • Electronic Effects : The target compound’s dual thiophene rings enhance π-conjugation compared to analogs with single thiophene units (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) .
  • Substituent Diversity : The presence of a phenyl group in the target compound increases hydrophobicity relative to pyridine- or nitro-substituted analogs .

Structural and Crystallographic Insights

  • Planarity : Methyl 2-(thiophene-2-carboxamido)benzoate exhibits near-planar conformation due to sp² hybridization of carbonyl carbons, as confirmed by X-ray crystallography (C=O bond lengths: 1.226–1.365 Å) .
  • Dihedral Angles : N-(2-Nitrophenyl)thiophene-2-carboxamide shows dihedral angles of 8.5–13.5° between aromatic rings, suggesting moderate conjugation disruption compared to fully planar systems .

Biological Activity

2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula: C18H15N O3S2
  • Molecular Weight: 357.45 g/mol
  • CAS Number: 338750-52-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.

Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis induction
A54920Cell cycle arrest

Antimicrobial Activity

Another area of interest is the antimicrobial activity of the compound. Preliminary tests against various bacterial strains indicated that it possesses moderate antibacterial properties.

Table: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The proposed mechanism of action for the biological effects of this compound involves:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels lead to oxidative stress, contributing to apoptosis.
  • Modulation of Signaling Pathways: It may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves multi-step reactions. First, the thiophene-2-carboxylic acid (or its chloride) is esterified with ethanol under reflux using catalysts like sulfuric acid or DCC/DMAP (common for esterification) . The amino group is introduced via nucleophilic substitution or coupling reactions, such as using carbodiimide-mediated amidation (e.g., DCC or EDC) to link the 2-thienylcarbonyl moiety to the phenyl ethyl backbone . Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization . Key parameters include temperature control (reflux at 80–100°C), anhydrous conditions for moisture-sensitive steps, and stoichiometric excess of acylating agents to drive reactions to completion.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Advanced spectroscopic techniques are critical:

  • NMR : 1^1H and 13^13C NMR confirm the presence of aromatic protons (δ 6.5–8.0 ppm for thiophene and phenyl groups) and ester carbonyl signals (δ ~165–170 ppm) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak matching the exact mass (e.g., m/z calculated for C18_{18}H15_{15}NO3_3S2_2: 365.05) .
  • X-ray Crystallography (if crystals form): Resolves bond angles and stereochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Desiccants (silica gel) mitigate hydrolysis of the ester group. Stability studies (e.g., via accelerated degradation at 40°C/75% RH) show that thiophene derivatives are prone to aerobic oxidation, particularly at the α-position to the carbonyl group, necessitating strict moisture and oxygen exclusion .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating its biological activity, such as antioxidant or enzyme inhibitory effects?

  • Methodology :

  • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} determination at 517 nm) and FRAP (ferric reducing ability) .
  • Anti-inflammatory Activity : Lipoxygenase (LOX) or cyclooxygenase (COX-2) inhibition assays, with indomethacin as a positive control .
  • Enzyme Inhibition : HDAC inhibition measured via fluorometric assays using HeLa cell lysates; IC50_{50} values compared to trichostatin A .

Q. How does structural modification (e.g., substituent variation on phenyl/thiophene rings) impact biological efficacy?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., replacing phenyl with cyclohexyl or varying ester groups) and compare IC50_{50} values in enzyme assays. For example, methyl esters may enhance lipophilicity and membrane permeability versus ethyl derivatives .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to HDAC or COX-2 active sites, correlating with experimental data .

Q. What analytical techniques identify degradation products under stress conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (40°C), UV light (254 nm), or acidic/alkaline conditions (0.1M HCl/NaOH).
  • LC-MS/MS : Identifies major degradation products (e.g., oxidation at the thiophene ring or ester hydrolysis to carboxylic acid) .
  • Kinetic Studies : Monitor degradation rates via HPLC to establish shelf-life models (Arrhenius equation) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodology :

  • Prodrug Design : Convert the ester to a water-soluble phosphate salt.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (characterized by dynamic light scattering for size distribution) .
  • Co-solvency : Use DMSO/PEG 400 mixtures (tested via shake-flask method) to enhance aqueous solubility .

Q. How do conflicting data on biological activity across studies arise, and how can they be resolved?

  • Methodology : Contradictions may stem from:

  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum-free conditions) .
  • Impurity Effects : Re-evaluate compound purity via HPLC and re-test batches with ≥98% purity.
  • Metabolic Differences : Use primary cells (e.g., human hepatocytes) alongside immortalized lines to assess species-specific metabolism .

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